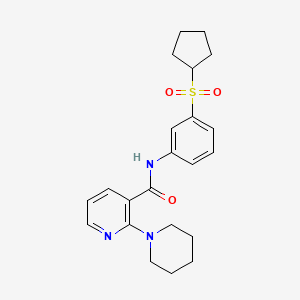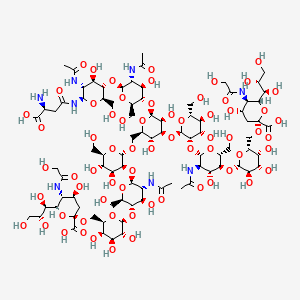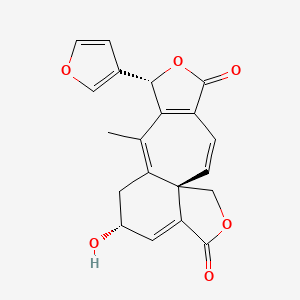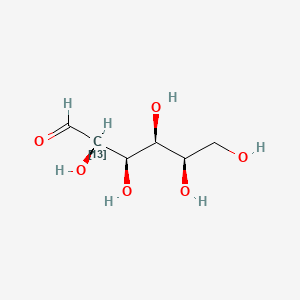
D-Ribitol-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribitol-1-13C, also known as Adonitol-1-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .
準備方法
Synthetic Routes and Reaction Conditions: Ribitol-1-13C can be synthesized through the reduction of ribose-1-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: Industrial production of Ribitol-1-13C involves microbial biotransformation and enzymatic catalysis. Microorganisms such as Saccharomyces cerevisiae can be genetically engineered to enhance the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol. Enzymes such as ribitol dehydrogenase can also be used to catalyze the reduction of ribose to ribitol .
化学反応の分析
Types of Reactions: Ribitol-1-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: Ribose, ribonic acid.
Reduction: Ribitol.
Substitution: Esterified or etherified derivatives of ribitol
科学的研究の応用
Ribitol-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Studied for its role in the metabolism of pentose sugars and its effects on cellular processes.
作用機序
Ribitol-1-13C exerts its effects primarily through its incorporation into metabolic pathways. It enhances the utilization of glucose by glycolysis and alters the levels of key metabolites such as reduced glutathione and nucleotide biosynthesis intermediates. This metabolic reprogramming can affect cellular processes such as energy production, oxidative stress response, and cell survival .
類似化合物との比較
Ribose: A pentose sugar that can be reduced to ribitol.
Xylitol: Another pentose alcohol similar to ribitol but derived from xylose.
Arabitol: A pentose alcohol derived from arabinose.
Uniqueness of Ribitol-1-13C: Ribitol-1-13C is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of carbon atoms in biochemical pathways is crucial .
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |
InChIキー |
HEBKCHPVOIAQTA-FKAWSWNZSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


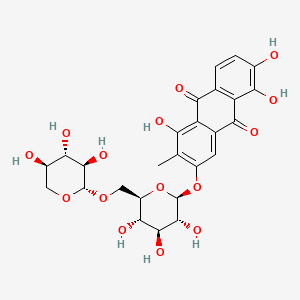

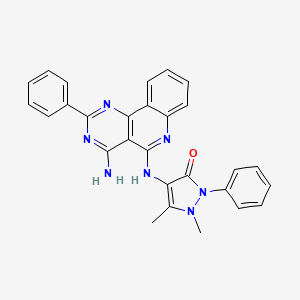
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
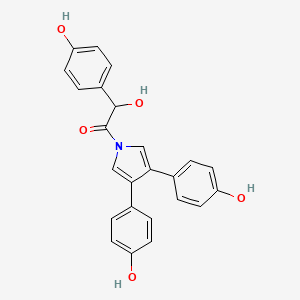
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
